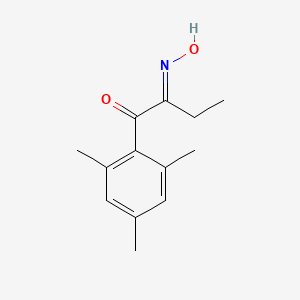![molecular formula C22H22N2 B13004804 Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)
Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine typically involves multiple steps, including the formation of the biphenyl group and the tetrahydroquinoline ring. Common synthetic routes may include:
Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Formation of the Tetrahydroquinoline Ring: This can be synthesized through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroquinoline ring.
Final Coupling: The biphenyl group and the tetrahydroquinoline ring are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydroquinoline derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroquinoline ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:
Tetrahydroquinoline Derivatives: These compounds share the tetrahydroquinoline ring but may have different substituents, leading to different biological activities.
Biphenyl Derivatives: These compounds share the biphenyl group but may have different functional groups attached, leading to different chemical properties.
The uniqueness of Rel-(7S,8S)-8-([1,1’-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine lies in its combination of the biphenyl group and the tetrahydroquinoline ring, which provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C22H22N2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(7S,8S)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C22H22N2/c23-21-12-11-18-10-5-13-24-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21H,11-12,15,23H2/t20-,21-/m0/s1 |
InChI Key |
XXIHJSOHGMVTMW-SFTDATJTSA-N |
Isomeric SMILES |
C1CC2=C([C@H]([C@H]1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C(C1N)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



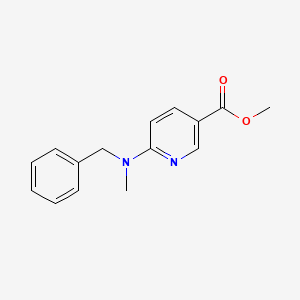
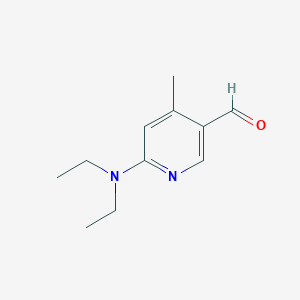

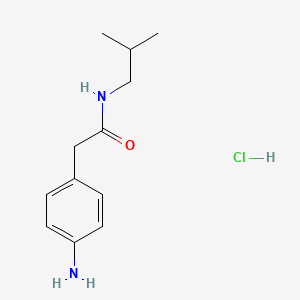
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
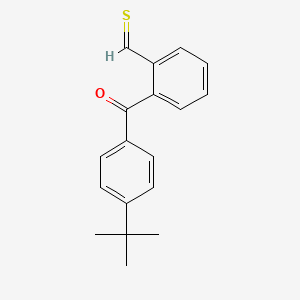
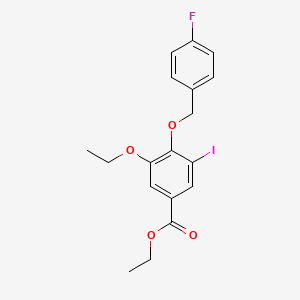
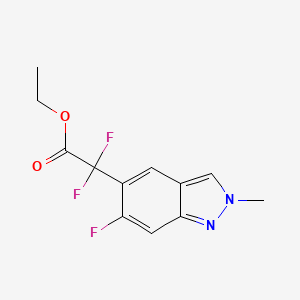
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
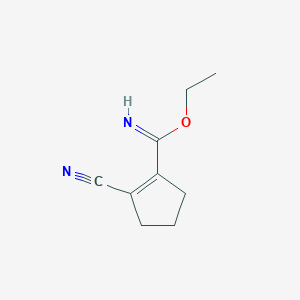
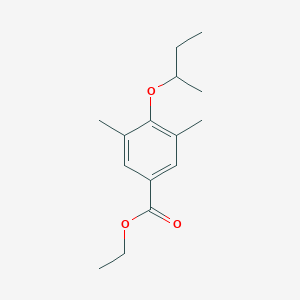
![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
